4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a hydrazinyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrazination of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. This process can be carried out under various conditions, often involving the use of hydrazine hydrate as the hydrazinating agent. The reaction is usually conducted in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the hydrazinyl group into an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid: Lacks the hydrazinyl group, resulting in different reactivity and applications.
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Contains a hydroxy group instead of a hydrazinyl group, leading to different chemical properties.
Uniqueness
The presence of the hydrazinyl group in 4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid makes it unique compared to its analogs
Properties
CAS No. |
766487-95-0 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c12-13-10-6-5-9(11(14)15)7-3-1-2-4-8(7)10/h5-6,13H,1-4,12H2,(H,14,15) |
InChI Key |
SRMFCKDFJPXKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)C(=O)O)NN |
Origin of Product |
United States |
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